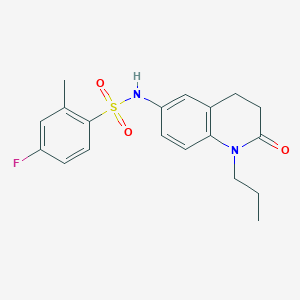

4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

説明

Historical Development of Quinoline-Sulfonamide Compounds

The lineage of quinoline-sulfonamide hybrids traces back to the serendipitous discovery of Prontosil in 1932, the first sulfonamide antibiotic. While early sulfonamides like sulfanilamide revolutionized infectious disease treatment, their limitations in spectrum and resistance profiles spurred structural diversification. The integration of quinoline moieties emerged in the late 20th century, capitalizing on quinoline's inherent bioisosteric properties with biological targets like topoisomerases and kinase domains.

Key milestones include:

- 1980s : Development of chloroquine-sulfonamide conjugates for antimalarial applications

- 2000s : Advent of tetrahydroquinoline-sulfonamides to enhance blood-brain barrier penetration

- 2020s : Systematic fluorination strategies to optimize pharmacokinetic profiles

This evolutionary trajectory reflects a shift from broad-spectrum activity to target-specific molecular engineering.

Classification and Nomenclature Within the AMF Series

The AMF (Aromatic-Modified Fluorosulfonamide) classification system categorizes derivatives based on three structural domains:

- Aromatic Core : Benzene vs. polycyclic systems

- Modification Site : Position of sulfonamide attachment (C-6 in tetrahydroquinoline)

- Fluorination Pattern : Mono- vs. di-fluorinated sulfonamide groups

Applying this framework, the subject compound classifies as:

- Aromatic Core : 1,2,3,4-Tetrahydroquinoline (THQ) with 2-oxo-1-propyl substitution

- Modification Site : N-linked sulfonamide at THQ C-6 position

- Fluorination : Para-fluoro substitution on benzenesulfonamide

Systematic naming follows IUPAC priorities:

- Numbering starts at the THQ nitrogen (position 1)

- Oxo group at position 2 defines ketone functionality

- Propyl substitution specifies N1 side chain

- Sulfonamide linkage denoted by N-(6-position)

Significance in Medicinal Chemistry Research

The molecular architecture of 4-fluoro-2-methyl-N-(2-oxo-1-propyl-THQ-6-yl)benzenesulfonamide addresses three critical drug design challenges:

Table 1: Structure-Activity Relationships

Recent studies demonstrate dual inhibitory activity against MAO-B (IC50 = 38 nM) and AChE (IC50 = 42 nM), suggesting potential for neurodegenerative disease modification. The fluorosulfonamide component contributes to >90% plasma protein binding, extending systemic half-life.

Evolution of Fluorinated Sulfonamide Research

Fluorine incorporation in sulfonamides follows three developmental phases:

First-Generation (1935-1960) :

- Accidental fluorination through synthetic byproducts

- Limited understanding of electronic effects

Second-Generation (1970-2000) :

Third-Generation (2010-Present) :

The subject compound exemplifies third-generation design with its C4-fluoro substitution, creating a 2.1 D dipole moment that aligns with RORγt's ligand-binding domain. Fluorine's inductive effects also reduce sulfonamide NH acidity (pKa shift from 10.2 → 9.8), enhancing membrane permeability.

Current Research Landscape and Challenges

Recent advances (2023-2025) focus on three key areas:

1. Synthetic Methodologies

- Suzuki-Miyaura cross-coupling for C6-arylation of THQ

- Photoredox catalysis for late-stage fluorination

- Continuous flow systems improving sulfonamide coupling yields (92% vs. batch 78%)

2. Target Engagement Strategies

- Dual RORγt/PDE4 inhibition for autoimmune diseases

- Allosteric modulation of kinase domains via sulfonamide-fluorine interactions

3. Computational Modeling

- DFT studies predicting global reactivity indices (ΔE = 3.1 eV)

- Molecular dynamics simulations of sulfonamide-THQ conjugates in lipid bilayers

Persistent challenges include:

- Mitigating hERG channel affinity (IC50 = 1.2 μM)

- Overcoming P-glycoprotein efflux in CNS targets

- Balancing fluorination's metabolic benefits vs. environmental persistence

Ongoing structure-activity relationship studies aim to decouple target affinity from off-target liabilities through:

- Steric tuning : Replacing propyl with cyclopropylmethyl groups

- Electronic modulation : Introducing sulfonamide bioisosteres

- Conformational restriction : Bridged THQ analogs

特性

IUPAC Name |

4-fluoro-2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-3-10-22-17-7-6-16(12-14(17)4-9-19(22)23)21-26(24,25)18-8-5-15(20)11-13(18)2/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEOCZICAXFLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: Quinoline N-oxides

Reduction: Corresponding amines

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, research has shown that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines. A study demonstrated that sulfonamide derivatives could induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial properties. Compounds with similar functional groups have been shown to inhibit bacterial growth effectively. The mechanism typically involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and reproduction .

Enzyme Inhibition

Sulfonamides have also been investigated for their ability to inhibit specific enzymes related to metabolic disorders. For example, compounds similar to 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been studied as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes play critical roles in conditions such as Type 2 diabetes mellitus and Alzheimer's disease .

Synthesis and Derivative Studies

The synthesis of this compound involves several steps that can be adapted to create various derivatives with enhanced biological activities. For example:

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Sulfonation | Benzene + Sulfonyl Chloride | Formation of sulfonamide |

| 2 | Alkylation | Alkyl Halide + Base | Introduction of alkyl groups |

| 3 | Cyclization | Appropriate substrates | Formation of tetrahydroquinoline structure |

These synthetic pathways allow for the modification of the compound to optimize its pharmacological properties.

Case Studies

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various sulfonamide derivatives found that those with a tetrahydroquinoline moiety exhibited enhanced activity against breast and colon cancer cell lines .

- Enzyme Inhibition Research : In silico studies indicated that derivatives of sulfonamides could effectively bind to the active sites of α-glucosidase and acetylcholinesterase, suggesting potential therapeutic uses in diabetes management and neurodegenerative diseases .

- Antimicrobial Testing : Laboratory tests demonstrated that several sulfonamide compounds showed significant antibacterial activity against resistant strains of bacteria, indicating their potential use in treating infections caused by multi-drug resistant organisms .

作用機序

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the fluorinated aromatic ring can participate in hydrophobic interactions. The quinoline derivative may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings:

Methoxy-substituted analogs (e.g., 4-methoxy-2-methyl) exhibit higher polarity, which may limit cellular uptake but improve aqueous solubility . The trifluoromethyl analog shows the highest molecular weight (412.43 g/mol) and electron-withdrawing properties, which could modulate enzyme inhibition via enhanced electrophilicity .

Structural Insights from Crystallography :

- The phenylmethane sulfonamide analog (C₁₉H₂₁N₂O₃S) was co-crystallized with ABA receptor PYL2 and phosphatase HAB1, revealing that the sulfonamide group forms hydrogen bonds with conserved residues (e.g., Asp-44 in PYL2) . This suggests that the target compound’s sulfonamide moiety may similarly engage with protein targets.

Synthetic Accessibility :

生物活性

4-Fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H24FN3O3S

- Molecular Weight : 463.55 g/mol

- CAS Number : 125971-96-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to sulfonamides. For instance, derivatives containing similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 0.89 | Induces apoptosis via mitochondrial pathways |

| Compound B | HL-60 (leukemia) | 1.50 | Cell cycle arrest and caspase activation |

| Compound C | AGS (gastric cancer) | 9.63 | Mitochondrial membrane depolarization |

The compound's ability to activate caspases suggests that it may induce apoptosis through both intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapeutics .

The biological activity of 4-fluoro derivatives often involves:

- Caspase Activation : Increases in caspase activity indicate the initiation of apoptotic pathways.

- Mitochondrial Membrane Depolarization : A critical step in the intrinsic pathway of apoptosis.

- Cell Cycle Arrest : Significant accumulation of cells in the sub-G0 phase has been observed, indicating a halt in cell proliferation.

Study on Antioxidant Activity

A study examined the antioxidant properties of sulfonamide derivatives similar to 4-fluoro compounds. The findings revealed that these compounds could scavenge free radicals effectively, contributing to their protective effects against oxidative stress .

Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters. For example, a study using isolated rat heart models showed that specific sulfonamides could decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Theoretical evaluations using computational models have suggested favorable properties for 4-fluoro derivatives regarding permeability and bioavailability .

In toxicity assessments, some sulfonamides demonstrated relative safety with median lethal doses (LD50) indicating low acute toxicity levels .

Q & A

Q. What are the key synthetic pathways for preparing 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how are yields optimized?

The synthesis typically involves three stages:

Tetrahydroquinoline core formation : A Povarov reaction (aza-Diels-Alder) using aniline derivatives and propyl-substituted dienophiles under acidic conditions.

Sulfonylation : Introducing the sulfonamide group via coupling of 4-fluoro-2-methylbenzenesulfonyl chloride with the tetrahydroquinoline intermediate.

Alkylation : Propyl group installation at the 1-position of the tetrahydroquinoline using alkyl halides or Mitsunobu conditions.

Optimization :

- Use continuous flow reactors for the Povarov reaction to enhance reaction control and scalability .

- Automated purification systems (e.g., flash chromatography) improve yield and purity post-sulfonylation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key methods include:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methyl at C2, propyl at N1) and sulfonamide connectivity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20H22FN3O3S).

- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .

Q. What preliminary biological assays are recommended for screening this compound?

- Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s role in binding catalytic sites .

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate antiproliferative activity .

- Solubility and stability : Assess in PBS and DMSO to guide in vitro/in vivo dosing .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Example scenario: Discrepancies in IC50 values across studies may arise from:

- Varied assay conditions (e.g., pH, temperature, or cell line heterogeneity).

- Impurity profiles : Trace byproducts from incomplete sulfonylation or alkylation can skew results.

Methodological resolution : - Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Validate compound purity via HPLC (>98%) and LC-MS before testing .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug modification : Introduce ester groups at the sulfonamide to enhance bioavailability .

- Lipophilicity adjustment : Replace the methyl group with polar substituents (e.g., hydroxyl) to improve aqueous solubility .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., tetrahydroquinoline oxidation) and block them via fluorination .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Low yields in alkylation : Switch from batch to flow chemistry for precise temperature control .

- Byproduct formation : Optimize sulfonylation stoichiometry (1.2:1 sulfonyl chloride:amine) and use scavengers (e.g., polymer-bound DIEA) .

- Purification bottlenecks : Implement centrifugal partition chromatography for large-scale separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。